molecular formula C8H15NO2 B13142172 N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide

N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide

Cat. No.: B13142172
M. Wt: 157.21 g/mol
InChI Key: AGGYRMQIIFNGRR-SFYZADRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide typically involves the reaction of cyclohexanone with hydroxylamine to form the oxime, followed by reduction to the corresponding amine. The amine is then acetylated to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: SOCl2 in DCM at low temperatures.

Major Products

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-Hydroxycyclopentyl]acetamide
  • N-[(1R,2S)-2-Hydroxycycloheptyl]acetamide
  • N-[(1R,2S)-2-Hydroxycyclooctyl]acetamide

Uniqueness

N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide is unique due to its specific ring size and chiral configuration, which confer distinct physical and chemical properties. These properties make it particularly valuable in applications requiring high optical purity and specific stereochemistry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-[(1R,2S)-2-hydroxycyclohexyl]acetamide

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8+/m1/s1

InChI Key

AGGYRMQIIFNGRR-SFYZADRCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@@H]1O

Canonical SMILES

CC(=O)NC1CCCCC1O

Origin of Product

United States

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